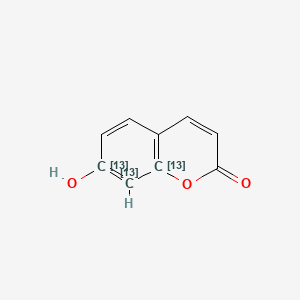

7-Hydroxy Coumarin-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy Coumarin-13C3 is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. The 7-hydroxy derivative is particularly significant due to its enhanced biological properties and its use as a precursor in the synthesis of other bioactive compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy Coumarin-13C3 typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

7-Hydroxy Coumarin-13C3 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxy group, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

Chemical Applications

7-Hydroxy Coumarin-13C3 is primarily recognized for its strong fluorescence properties, making it an excellent fluorescent probe in chemical assays. Its applications include:

- Fluorescent Probes : Utilized in various fluorescence-based studies due to its high quantum yield and favorable Stokes shift .

- Chemical Synthesis : Acts as an intermediate in the synthesis of other coumarin derivatives and optical bleaches .

Biological Applications

In biological research, this compound has been employed to study enzyme activities and cellular processes:

- Enzyme Inhibition : It has been investigated as an inhibitor of macrophage migration inhibitory factor (MIF), showing nanomolar potency in binding assays. This property positions it as a potential therapeutic agent for diseases linked to MIF activity .

- Anticancer Properties : Research indicates that derivatives of 7-hydroxycoumarins can selectively inhibit carbonic anhydrases (hCA IX and hCA XII), which are associated with tumor progression. Compounds derived from this compound demonstrated significant inhibition with Ki values ranging from 0.48 to 3.33 µM .

Medicinal Applications

The medicinal potential of this compound is under extensive investigation:

- Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory effects, contributing to its potential use in treating inflammatory diseases.

Industrial Applications

In industrial settings, this compound is utilized for:

- Fragrance Production : Its pleasant aroma makes it a valuable component in the synthesis of fragrances.

- Additives in Products : Employed as an additive in various industrial products due to its stability and effectiveness.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Fluorescent probe | High quantum yield and Stokes shift |

| Biology | Enzyme inhibition | Nanomolar potency against MIF |

| Medicine | Anticancer agent | Selective inhibition of hCA IX/XII |

| Industry | Fragrance synthesis | Valuable component in fragrance production |

Case Study 1: MIF Binding Assay

A study developed a series of 7-hydroxycoumarins as fluorescent indicators for MIF binding assays. The optimized compound exhibited a binding constant of 16 ± 1 nM, indicating its high affinity for MIF, which could be pivotal in therapeutic applications targeting cancer and inflammatory diseases .

Case Study 2: Carbonic Anhydrase Inhibition

Research on coumarin derivatives demonstrated selective inhibition of carbonic anhydrases IX and XII with promising Ki values, suggesting potential pathways for developing anticancer therapies based on these compounds . The most potent derivative showed a Ki value of 0.58 µM against hCA IX, highlighting the therapeutic potential of this class of compounds.

Mecanismo De Acción

The mechanism of action of 7-Hydroxy Coumarin-13C3 involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis. Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Coumarin: The parent compound with a simpler structure and less potent biological activity.

4-Hydroxy Coumarin: Known for its anticoagulant properties and used in the synthesis of warfarin.

6,7-Dihydroxy Coumarin: Exhibits strong antioxidant and anti-inflammatory activities.

Uniqueness

7-Hydroxy Coumarin-13C3 stands out due to its enhanced fluorescence properties, making it a valuable tool in fluorescence-based studies. Its ability to undergo various chemical modifications also allows for the synthesis of a wide range of bioactive derivatives .

Actividad Biológica

7-Hydroxy Coumarin-13C3 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound is a derivative of coumarin, characterized by the presence of a hydroxyl group at the 7-position. This modification enhances its biological activity compared to its parent compound. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell division. This inhibition can lead to antiproliferative effects in cancer cells.

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound undergoes extensive first-pass metabolism, primarily converting into 7-hydroxycoumarin glucuronide (7-HC-G), which is excreted through urine. The transport of these metabolites is facilitated by multidrug resistance-associated proteins (MRP) in the liver and kidneys .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit bacterial growth through mechanisms involving membrane disruption and interference with metabolic pathways .

Antileishmanial Activity

Recent research has explored the efficacy of this compound against Leishmania species. Molecular docking studies suggest that this compound can effectively bind to trypanothione reductase, a key enzyme in Leishmania metabolism, indicating its potential as a therapeutic agent against leishmaniasis .

Case Studies

- Anticancer Study : A study conducted on breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : In a clinical trial assessing its effectiveness against bacterial infections, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antibiotic.

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Strong |

| Coumarin | Moderate | Low | Moderate |

| 6,7-Dihydroxy Coumarin | Very High | Moderate | High |

Propiedades

IUPAC Name |

7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i5+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-QIOHBQFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)O[13C]2=C1C=C[13C](=[13CH]2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.